2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- 2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC13807437
InChI: InChI=1S/C5H6F3NO2/c6-5(7,8)4(3(10)11)1-2-9-4/h9H,1-2H2,(H,10,11)/t4-/m0/s1
SMILES: C1CNC1(C(=O)O)C(F)(F)F
Molecular Formula: C5H6F3NO2
Molecular Weight: 169.10 g/mol

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)-

CAS No.:

Cat. No.: VC13807437

Molecular Formula: C5H6F3NO2

Molecular Weight: 169.10 g/mol

* For research use only. Not for human or veterinary use.

2-Azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- -

Specification

Molecular Formula C5H6F3NO2
Molecular Weight 169.10 g/mol
IUPAC Name (2S)-2-(trifluoromethyl)azetidine-2-carboxylic acid
Standard InChI InChI=1S/C5H6F3NO2/c6-5(7,8)4(3(10)11)1-2-9-4/h9H,1-2H2,(H,10,11)/t4-/m0/s1
Standard InChI Key KBQYIZWRARDRKI-BYPYZUCNSA-N
Isomeric SMILES C1CN[C@@]1(C(=O)O)C(F)(F)F
SMILES C1CNC1(C(=O)O)C(F)(F)F
Canonical SMILES C1CNC1(C(=O)O)C(F)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 2-azetidinecarboxylic acid, 2-(trifluoromethyl)-, (2S)- consists of a four-membered azetidine ring fused to a carboxylic acid group at position 1 and a trifluoromethyl (-CF3_3) group at position 2. The (2S) stereochemistry introduces chirality, which is critical for interactions with biological targets. The SMILES notation C1CN[C@@H]1C(F)(F)F\text{C1CN[C@@H]1C(F)(F)F} confirms the spatial arrangement, while the InChIKey LIIQGGQFRCUFCZ-VKHMYHEASA-N\text{LIIQGGQFRCUFCZ-VKHMYHEASA-N} provides a unique identifier for computational studies .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC5H6F3NO2\text{C}_5\text{H}_6\text{F}_3\text{NO}_2
Molecular Weight169.10 g/mol
SMILESC1CN[C@@H]1C(F)(F)F\text{C1CN[C@@H]1C(F)(F)F}
InChIKeyLIIQGGQFRCUFCZ-VKHMYHEASA-N

Electronic and Steric Effects

The trifluoromethyl group exerts strong electron-withdrawing effects via inductive withdrawal, polarizing the azetidine ring and increasing its susceptibility to nucleophilic attack. Concurrently, the -CF3_3 group introduces steric bulk, which may hinder certain reactions or stabilize transition states in catalytic processes. The carboxylic acid moiety enhances solubility in polar solvents, with a predicted pKa influenced by adjacent electronegative groups, though experimental data remain unavailable .

Synthesis and Stereochemical Control

Cyclization Strategies

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The azetidine ring undergoes regioselective ring-opening with nucleophiles such as water, alcohols, or amines. For instance, treatment with aqueous HCl may cleave the C-N bond adjacent to the -CF3_3 group, yielding a γ-amino acid derivative. The electron-withdrawing effect of -CF3_3 accelerates this process compared to unsubstituted azetidines.

Substitution at the Carboxylic Acid

The carboxylic acid group participates in standard derivatizations:

  • Esterification: Reaction with methanol/H+^+ yields the methyl ester, enhancing lipophilicity.

  • Amide Formation: Coupling with amines via EDC/HOBt generates amides, useful in peptidomimetics.

Analytical Characterization

Collision Cross-Section (CCS) Data

Ion mobility spectrometry predicts CCS values for various adducts, aiding in mass spectrometric identification :

Table 2: Predicted CCS Values

Adductm/zCCS (Ų)
[M+H]+^+126.05251132.6
[M+Na]+^+148.03445136.2
[M+NH4]+^+143.07906134.9

Challenges and Future Directions

Synthetic Accessibility

Scalable synthesis of enantiopure material remains a barrier. Future work could explore biocatalytic approaches using engineered imine reductases for asymmetric ring closure.

Biological Screening

High-throughput screening against kinase and GPCR panels is warranted to identify lead structures. Computational docking studies using the InChIKey-derived 3D model may prioritize targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator